molecular formula C11H15N3O3 B3059922 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid CAS No. 1439896-48-6

2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid

Cat. No. B3059922
CAS RN: 1439896-48-6
M. Wt: 237.25
InChI Key: XFRWMZXFRKENIT-UHFFFAOYSA-N
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Description

“2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]pyrimidine-5-carboxylic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Systems : Research conducted by Kisel et al. (2002) demonstrated the synthesis of novel derivatives containing spiro-linked tetrahydropyran and dihydro-3H-pyrimido[1,2-b]isoquinoline fragments. These compounds were synthesized by condensing tetrahydro-2H-pyran-4-carbonitrile with various acids (Kisel, V., Kostyrko, E. O., Platonov, M., & Kovtunenko, V., 2002).

  • Formation of Tetrahydropyrazolo[1,5-a]pyrimidines : Filimonov et al. (2013) explored the condensation of substituted 5-amino-4-arylpyrazoles with itaconic acid, leading to the formation of substituted tetrahydropyrazolo[1,5-a]pyrimidines. This research highlights the potential for creating diverse pyrimidine derivatives through different condensation reactions (Filimonov, S. I., Korsakov, M., Chirkova, Z., Abramov, I., Stashina, G. A., Firgang, S. I., Kovygin, Yu. A., & Shikhaliev, K., 2013).

  • Antibacterial Activity of Pyrimidines : A study by Asadian et al. (2018) on the synthesis of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones revealed their antibacterial activity against various bacterial strains. This research underscores the potential therapeutic applications of pyrimidine derivatives (Asadian, M., Davoodnia, A., & Beyramabadi, S., 2018).

  • Cocrystal Design Involving Pyrimidine : Research by Rajam et al. (2018) focused on designing cocrystals using 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids. This study highlights the significance of pyrimidine in forming cocrystals with potential applications in material science and pharmaceuticals (Rajam, A., Muthiah, P., Butcher, R., Jasinski, J., & Wikaira, J., 2018).

  • Synthesis of Nucleic Acid Analogs : A study by Han et al. (1992) described the synthesis of alternating copolymers using dihydropyran-containing nucleic acid bases and maleic anhydride. This research provides insight into the use of pyran derivatives in creating nucleic acid analogs (Han, M., Lee, Choongeun, Kim, Ki Ho, & Lee, S., 1992).

  • Multicomponent Synthesis of Chromeno[2,3-d]pyrimidinone Derivatives : Ghashang et al. (2013) described a simple, efficient method for synthesizing chromeno[2,3-d]pyrimidinone derivatives, demonstrating the versatility of pyran-based compounds in creating diverse heterocyclic structures (Ghashang, M., Mansoor, S. S., & Aswin, K., 2013).

  • Synthesis of Pyrano[2,3-d]pyrimidines : Reddy et al. (2005) reported a general synthetic approach for creating pyrazolo[4,3-d]pyrimidines, showcasing the potential of pyran derivatives in synthesizing complex heterocyclic compounds (Reddy, N. R., Reddy, G. M., Reddy, B., & Reddy, P., 2005).

Mechanism of Action

Target of Action

It is suggested that it may be used in the synthesis of potential histone deacetylase (hdac) inhibitors . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Biochemical Pathways

The compound may affect the histone acetylation-deacetylation pathway. By inhibiting HDACs, it could disrupt the balance between acetylation and deacetylation of histones. This could affect various downstream processes, including gene expression, protein function, and cell behavior. The specific effects would depend on the particular genes and proteins involved .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a HDAC inhibitor, potential effects could include changes in gene expression, induction of cell cycle arrest, promotion of cellular differentiation, and initiation of apoptosis .

properties

IUPAC Name

2-(oxan-4-ylmethylamino)pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-10(16)9-6-13-11(14-7-9)12-5-8-1-3-17-4-2-8/h6-8H,1-5H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRWMZXFRKENIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201147219
Record name 5-Pyrimidinecarboxylic acid, 2-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439896-48-6
Record name 5-Pyrimidinecarboxylic acid, 2-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinecarboxylic acid, 2-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201147219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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